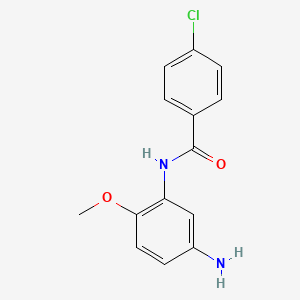

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide

CAS No.: 926228-35-5

Cat. No.: VC2377519

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926228-35-5 |

|---|---|

| Molecular Formula | C14H13ClN2O2 |

| Molecular Weight | 276.72 g/mol |

| IUPAC Name | N-(5-amino-2-methoxyphenyl)-4-chlorobenzamide |

| Standard InChI | InChI=1S/C14H13ClN2O2/c1-19-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) |

| Standard InChI Key | IPYLLXAIROOZLB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide is characterized by a distinctive molecular structure consisting of two aromatic rings linked by an amide bond. The compound features three key functional groups: an amino group at the 5-position of the first phenyl ring, a methoxy group at the 2-position of the same ring, and a chloro substituent at the 4-position of the second phenyl ring.

Identification Parameters

The compound's identification parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 926228-35-5 |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ |

| Molecular Weight | 276.72 g/mol |

| IUPAC Name | N-(5-amino-2-methoxyphenyl)-4-chlorobenzamide |

| InChI | InChI=1S/C14H13ClN2O2/c1-19-13-7-6-11(16)8-12(13)17-14(18)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3,(H,17,18) |

| SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)Cl |

The compound contains a benzamide core (N-C=O) that connects the two aromatic rings, creating a conjugated system that influences its chemical and biological behaviors.

Structural Features

The structural arrangement of N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide presents several notable features:

-

The amide bond provides hydrogen bonding capabilities, contributing to its potential interactions with biological targets

-

The methoxy group (-OCH₃) at the 2-position introduces electron-donating properties

-

The amino group (-NH₂) at the 5-position offers additional hydrogen bonding sites

-

The chlorine atom at the para position of the second phenyl ring provides electron-withdrawing effects

These structural features create a balanced electronic distribution that may contribute to the compound's stability and reactivity patterns.

Physical and Chemical Properties

The physical and chemical properties of N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide are crucial for understanding its behavior in various conditions and applications.

Chemical Reactivity

The chemical reactivity of N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide is significantly influenced by its functional groups:

-

The amide bond (N-C=O) can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of carboxylic acid and amine products

-

The amino group (-NH₂) can participate in nucleophilic substitution reactions, serving as a site for further functionalization

-

The methoxy group (-OCH₃) can be cleaved under specific demethylation conditions

-

The aromatic rings can undergo various electrophilic substitution reactions, with reactivity influenced by the directing effects of the substituents

Spectroscopic Characterization

Spectroscopic data provides crucial information for structural confirmation and purity assessment of N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide.

Predicted Spectral Properties

Based on its structural features and comparison with similar compounds, the following spectroscopic characteristics can be anticipated:

¹H NMR Spectroscopy

Expected key signals include:

-

A singlet at approximately δ 3.8-3.9 ppm for the methoxy protons (-OCH₃)

-

A broad singlet at approximately δ 3.5-4.0 ppm for the amino protons (-NH₂)

-

A singlet at approximately δ 8.0-9.0 ppm for the amide proton (-NH-CO-)

-

Multiple signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on both aromatic rings

¹³C NMR Spectroscopy

Expected key signals include:

-

A signal at approximately δ 55-56 ppm for the methoxy carbon

-

A signal at approximately δ 165-170 ppm for the carbonyl carbon

-

Multiple signals in the aromatic region (δ 110-160 ppm) for the carbons of both aromatic rings

Mass Spectrometry

The mass spectrum would likely show:

-

Molecular ion peak at m/z 276.7 corresponding to [M]+

-

Fragment ions resulting from the cleavage of the amide bond

-

Characteristic isotope pattern due to the presence of chlorine (35Cl/37Cl)

Collision Cross Section Data

Advanced analytical techniques such as ion mobility mass spectrometry can provide additional structural information. The predicted collision cross section (CCS) values for various adducts of the compound are presented below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 277.07 | ~162.8 |

| [M+Na]+ | 299.05 | ~175.8 |

| [M+NH4]+ | 294.10 | ~170.1 |

| [M+K]+ | 315.03 | ~168.9 |

| [M-H]- | 275.06 | ~166.3 |

| [M]+ | 276.07 | ~165.7 |

These values are estimated based on the structural similarities with N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide, a closely related compound .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into how subtle structural differences may influence properties and activities.

Isomeric Comparison

The table below compares N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide with its positional isomer:

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide | 926228-35-5 | Chloro group at 4-position of benzoyl ring |

| N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide | 926266-79-7 | Chloro group at 2-position of benzoyl ring |

| Compound | Key Functional Group Variation | Potential Impact |

|---|---|---|

| N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide | Amino at 5-position, methoxy at 2-position, chloro at 4-position | Reference compound |

| N-(4-amino-5-chloro-2-methoxyphenyl)benzamide | Amino at 4-position, chloro at 5-position, methoxy at 2-position | Different electronic distribution and hydrogen bonding capabilities |

| N-(5-amino-2-methoxyphenyl)-4-chloro-2-fluorobenzamide | Additional fluoro substituent at 2-position of benzoyl ring | Enhanced electron-withdrawing effects and potential metabolic stability |

These variations in substitution patterns can significantly affect physical properties, reactivity, and biological activities .

Analytical Methods and Detection

Various analytical methods can be employed for the detection, quantification, and characterization of N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides an effective method for the analysis of N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide:

-

Recommended column: Reverse phase C18 column

-

Mobile phase: Acetonitrile/water with phosphoric acid or formic acid for MS-compatible applications

-

Detection: UV detection at approximately

-

Applications: Purity analysis, impurity profiling, and pharmacokinetic studies

Mass Spectrometric Analysis

Mass spectrometry offers sensitive detection and structural confirmation:

-

Ionization methods: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)

-

Detectable adducts: [M+H]+, [M+Na]+, [M-H]- as outlined in section 4.2

-

Applications: Structural confirmation, metabolite identification, and quantification in biological matrices

Future Research Directions

Based on the structural features and potential applications of N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide, several promising research directions can be identified:

Medicinal Chemistry Applications

-

Investigation of the compound's potential anticancer activity, particularly targeting signaling pathways where similar benzamide derivatives have shown efficacy

-

Exploration of its possible antiviral properties, especially against human adenovirus (HAdV) infections

-

Evaluation of its enzyme inhibitory profile against targets such as phosphodiesterases and acetylcholinesterase

Structural Modifications

-

Introduction of additional functional groups to enhance binding affinity and selectivity for specific biological targets

-

Preparation of prodrug derivatives to improve pharmacokinetic properties

-

Development of hybrid molecules incorporating the benzamide scaffold with other bioactive moieties

Synthetic Methodology Development

-

Exploration of more efficient and environmentally friendly synthetic routes

-

Application of catalytic methods for selective functionalization of the aromatic rings

-

Development of asymmetric synthesis strategies for chiral derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume